molecular formula C14H15NO B6132062 [4'-(aminomethyl)biphenyl-2-yl]methanol

[4'-(aminomethyl)biphenyl-2-yl]methanol

Cat. No. B6132062
M. Wt: 213.27 g/mol
InChI Key: XJQCWMWVGMPJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4'-(aminomethyl)biphenyl-2-yl]methanol, also known as AMBM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. AMBM is a biphenyl derivative that has an amino group attached to one of the phenyl rings and a hydroxyl group attached to the other.

Mechanism of Action

The mechanism of action of [4'-(aminomethyl)biphenyl-2-yl]methanol in cancer cells involves the induction of apoptosis. [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In Alzheimer's disease, [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
[4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to have low toxicity in vitro and in vivo. In animal studies, [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to have no significant adverse effects on organ function or behavior. However, further studies are needed to determine the long-term effects of [4'-(aminomethyl)biphenyl-2-yl]methanol on human health.

Advantages and Limitations for Lab Experiments

One advantage of using [4'-(aminomethyl)biphenyl-2-yl]methanol in lab experiments is its ease of synthesis. [4'-(aminomethyl)biphenyl-2-yl]methanol can be synthesized using simple and readily available reagents. Another advantage is its versatility. [4'-(aminomethyl)biphenyl-2-yl]methanol can be used as a building block for the synthesis of various compounds and materials. One limitation of using [4'-(aminomethyl)biphenyl-2-yl]methanol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on [4'-(aminomethyl)biphenyl-2-yl]methanol. One direction is the development of novel anticancer drugs based on the structure of [4'-(aminomethyl)biphenyl-2-yl]methanol. Another direction is the synthesis of new materials and polymers using [4'-(aminomethyl)biphenyl-2-yl]methanol as a building block. Additionally, further studies are needed to determine the long-term effects of [4'-(aminomethyl)biphenyl-2-yl]methanol on human health.

Synthesis Methods

The synthesis of [4'-(aminomethyl)biphenyl-2-yl]methanol involves the reaction of 4-bromo-2-biphenylmethanol with ammonia in the presence of a palladium catalyst. The reaction results in the formation of [4'-(aminomethyl)biphenyl-2-yl]methanol as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

[4'-(aminomethyl)biphenyl-2-yl]methanol has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, [4'-(aminomethyl)biphenyl-2-yl]methanol has been investigated for its anticancer properties. Studies have shown that [4'-(aminomethyl)biphenyl-2-yl]methanol can inhibit the growth of cancer cells by inducing apoptosis. [4'-(aminomethyl)biphenyl-2-yl]methanol has also been studied for its potential use in the treatment of Alzheimer's disease. In material science, [4'-(aminomethyl)biphenyl-2-yl]methanol has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, [4'-(aminomethyl)biphenyl-2-yl]methanol has been used as a dopant for the fabrication of organic light-emitting diodes.

properties

IUPAC Name

[2-[4-(aminomethyl)phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,16H,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCWMWVGMPJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.